2-(4-Nitrophenoxy)propanoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)propanoyl chloride typically involves the reaction of 4-nitrophenol with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenoxy)propanoyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines or alcohols , and the reaction is typically carried out in an organic solvent like dichloromethane .
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride .
Major Products:
Nucleophilic substitution: The major products are substituted amides or esters .
Reduction: The major product is 2-(4-aminophenoxy)propanoyl chloride .
Scientific Research Applications
2-(4-Nitrophenoxy)propanoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for proteomics research.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives . The nitro group can also participate in redox reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
2-(4-Aminophenoxy)propanoyl chloride: Similar in structure but with an amine group instead of a nitro group.
2-(4-Methylphenoxy)propanoyl chloride: Similar in structure but with a methyl group instead of a nitro group.
Uniqueness: 2-(4-Nitrophenoxy)propanoyl chloride is unique due to the presence of the nitro group, which imparts distinct reactivity and properties compared to its analogs . This makes it particularly useful in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-(4-nitrophenoxy)propanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYPKKNPZHHIJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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